molecular formula C24H28N8O B2780688 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2309344-50-9

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2780688
CAS No.: 2309344-50-9
M. Wt: 444.543
InChI Key: MKWLMZVDEXZZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, aromatic pyrazolo[5,1-c][1,2,4]triazines reacted with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums, which led to the formation of addition products to C4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the azo compound 10 has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .

Scientific Research Applications

Cardiovascular Applications

One study highlights the synthesis and evaluation of compounds, including 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, for their coronary vasodilating and antihypertensive activities. A specific compound demonstrated potent cardiovascular agent potential, hinting at the relevance of such molecular frameworks in developing cardiovascular drugs (Sato et al., 1980).

Anticancer and Antioxidant Properties

Another research avenue explored the synthesis of fused heterocyclic 1,3,5-Triazines from N-Acyl imidates and heterocyclic amines, demonstrating anticancer and high antioxidant activities. This study provides insight into the potential therapeutic uses of such compounds in oncology and antioxidant drug development (Bekircan et al., 2005).

Antiviral Activity

Research into the antiviral properties of newly synthesized triazolo[4,3-b]pyridazines against hepatitis A virus (HAV) found that certain derivatives exhibit promising antiviral activity. This study underlines the compound's potential role in antiviral drug development, especially targeting HAV (Shamroukh & Ali, 2008).

Heterocyclic Chemistry and Drug Synthesis

The synthesis of new heterocyclic compounds, such as pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives containing a benzofuran moiety, has been explored for their potential biological activities. These findings contribute to the broader field of heterocyclic chemistry and its application in drug synthesis and development (Abdelhamid et al., 2012).

Antimicrobial Agents

The development of thiophene-based heterocycles as potential antimicrobial agents showcases the compound's applicability in addressing bacterial and fungal infections. Specific derivatives were found to be more potent than standard drugs against certain pathogens, highlighting its significance in antimicrobial therapy (Mabkhot et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been inferred. For instance, triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance .

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, the future direction could be the development of new nitrogen-containing heterocyclic compounds with improved properties.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O/c1-16-19(13-25-31(16)17-9-7-6-8-10-17)22(33)29(5)18-14-30(15-18)21-12-11-20-26-27-23(24(2,3)4)32(20)28-21/h6-13,18H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWLMZVDEXZZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NN5C(=NN=C5C(C)(C)C)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.